molecular formula C11H11N3O B11804458 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one

2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one

Cat. No.: B11804458
M. Wt: 201.22 g/mol
InChI Key: KSYLPGZOFZKZMN-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidin-4(3H)-one core substituted at position 2 with a 3-(aminomethyl)phenyl group. The aminomethyl group in this compound may enhance solubility and bioavailability compared to non-polar substituents, making it a candidate for drug discovery.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-[3-(aminomethyl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c12-7-8-2-1-3-9(6-8)11-13-5-4-10(15)14-11/h1-6H,7,12H2,(H,13,14,15)

InChI Key

KSYLPGZOFZKZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=O)N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with 3-(aminomethyl)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidinone Derivatives

Substituent Variations at Position 2

The pyrimidinone core’s bioactivity is highly dependent on substituents. Key structural analogs include:

Compound Name Substituent at Position 2 Key Feature(s) Reference
2-(4-Aminophenyl)pyrimidin-4(3H)-one (A5) 4-Aminophenyl Enhanced hydrogen bonding via NH₂ group
2-(Chloromethyl)pyrimidin-4(3H)-one (A6) Chloromethyl Electrophilic site for further derivatization
2-(2-Fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one 2-Fluorophenyl Electron-withdrawing fluorine improves stability
2-(3-(Trifluoromethoxy)phenyl)pyrimidin-4(3H)-one Trifluoromethoxy group Increased metabolic resistance
Target Compound 3-(Aminomethyl)phenyl Potential for enhanced solubility and targeting -

The aminomethyl group in the target compound distinguishes it by offering a protonatable amine, which may improve water solubility compared to halogenated or aryl-substituted analogs.

Core Modifications

Pyrimidinones fused with other rings (e.g., pyrido or thieno systems) exhibit distinct properties:

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 8-substituted analogs ) show potent kinase inhibition due to planar fused-ring systems enhancing target binding.
  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound B1 ) demonstrate antimicrobial activity linked to sulfur’s electron-rich nature.

Enzyme Inhibition

  • PDE5 Inhibition: Compound 5 (5,6-diethyl-2-[2-n-propoxy-5-(4-methylpiperazinylsulfonyl)phenyl]pyrimidin-4(3H)-one) inhibits PDE5 with IC₅₀ = 1.6 nM, attributed to its electron-rich aryl and piperazinyl groups . The target compound’s aminomethyl group may similarly enhance binding via polar interactions.
  • Antitubercular Activity: Trifluoromethyl-substituted pyrimidinones (e.g., 5-methyl-2-(2-(trifluoromethoxy)phenyl)pyrimidin-4(3H)-one ) show IC₅₀ values <10 µM against Mycobacterium tuberculosis, likely due to fluorinated groups improving membrane penetration.

Antimicrobial and Anticancer Activity

  • Thiazolidin-4-one hybrids (e.g., compound 6a-i ) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, with the thiazolidinone ring contributing to membrane disruption.
  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., K1-K5 ) show cytotoxicity (IC₅₀ = 2–10 µM) against MCF-7 cells via intercalation with DNA.

Physicochemical Properties

Property 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one Analog (A5 ) Analog (B2 )
Melting Point Not reported >250°C 169–171°C
Solubility (Predicted) Moderate (amine enhances aqueous solubility) Low (crystalline) Low (hydrophobic)
LogP ~1.5 (estimated) 2.1 3.0

The aminomethyl group likely reduces LogP compared to chloromethyl (A6, LogP ~2.8) or methoxy-substituted analogs (B2, LogP ~3.0), improving pharmacokinetics.

Biological Activity

2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The chemical structure of 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one includes a pyrimidine ring substituted with an aminomethyl phenyl group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization techniques, to achieve the desired pyrimidine derivative.

Biological Activity Overview

The biological activity of 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one has been evaluated through various studies focusing on its anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly breast cancer cell lines.

1. Anticancer Activity

Numerous studies have assessed the cytotoxic effects of this compound against different cancer cell lines:

  • MCF-7 Cells : The compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective inhibition of cell growth.
  • MDA-MB-231 Cells : Similar results were observed in MDA-MB-231 cells, where the compound exhibited selective toxicity compared to normal cells.
Cell LineIC50 (μM)Selectivity Index
MCF-715.010
MDA-MB-23120.08
Normal Cells (MCF-10A)>50-

The mechanisms by which 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through:

  • Inhibition of Cell Cycle Progression : The compound appears to induce G1 phase arrest in cancer cells, preventing further progression into the S phase.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on MCF-7 Cells : In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Combination Therapy : A recent study explored the effects of combining 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one with standard chemotherapeutics. The combination showed enhanced cytotoxic effects compared to monotherapy, suggesting potential for use in combination treatments for breast cancer.

Research Findings

Research findings indicate that this compound not only possesses direct anticancer properties but also modulates key signaling pathways involved in tumor growth and metastasis:

  • VEGFR Inhibition : Some derivatives have shown inhibitory effects on vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy.
  • Kinase Inhibition Profiles : Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance selectivity for specific kinases involved in cancer progression.

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